Carbazochrome-d3

LC-MS/MS isotope dilution SIL-IS

Carbazochrome-d3 (CAS 69-81-8 non-labelled; molecular formula C₁₀H₉D₃N₄O₃; MW 239.25 g/mol) is a stable isotope-labeled analogue of the hemostatic agent carbazochrome, featuring a trideuterated N-methyl group that confers a +3.02 Da mass shift relative to the native compound (C₁₀H₁₂N₄O₃; MW 236.23 g/mol). As a capillary stabilizer and antihemorrhagic agent derived from adrenochrome oxidation, carbazochrome acts via platelet α-adrenoreceptor agonism and inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells.

Molecular Formula C₁₀H₉D₃N₄O₃
Molecular Weight 239.25
Cat. No. B1160670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazochrome-d3
Synonyms2-(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)hydrazinecarboxamide-d3;  3-Hydroxy-1-methyl-5,6-indolinedione 5-Semicarbazone-d3;  Adrenochrome Semicarbazone-d3;  Adchnon-d3;  Adedolon-d3;  Adrenochrome Monosemicarbazone-d3;  Adrenostazi
Molecular FormulaC₁₀H₉D₃N₄O₃
Molecular Weight239.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazochrome-d3 – Deuterated Internal Standard for Carbazochrome Bioanalysis and Pharmacokinetic Quantification


Carbazochrome-d3 (CAS 69-81-8 non-labelled; molecular formula C₁₀H₉D₃N₄O₃; MW 239.25 g/mol) is a stable isotope-labeled analogue of the hemostatic agent carbazochrome, featuring a trideuterated N-methyl group that confers a +3.02 Da mass shift relative to the native compound (C₁₀H₁₂N₄O₃; MW 236.23 g/mol) . As a capillary stabilizer and antihemorrhagic agent derived from adrenochrome oxidation, carbazochrome acts via platelet α-adrenoreceptor agonism and inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells [1][2]. Carbazochrome-d3 is specifically designed and manufactured as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, enabling accurate quantification of carbazochrome and its salts in biological matrices during pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring .

Carbazochrome-d3: Why Structural Analog Internal Standards Cannot Match SIL-IS Performance in LC-MS/MS Quantification


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must track the analyte through extraction, chromatography, and ionization with near-identical behavior to correct for matrix effects, recovery variability, and instrument drift. Published validated methods for carbazochrome sodium sulfonate have relied on structural analog IS compounds—amiloride hydrochloride [1] and (1S)-(+)-10-camphorsulfonic acid [2]—which differ from the analyte in molecular structure, retention time, and ionization response. Comprehensive cross-platform studies have demonstrated that non-matching (structural analog) IS pairs exhibit between-run precision (CV) that is 2.9–10.7 percentage points higher than matching SIL-IS pairs, and CV increases with increasing retention time difference between analyte and IS [3]. A deuterated SIL-IS such as Carbazochrome-d3 shares the identical chemical structure and physicochemical properties of the target analyte, ensuring matched extraction recovery, co-elution, and equivalent ion suppression/enhancement. This cannot be achieved with structural analogs, making generic substitution a direct source of quantitative bias in carbazochrome plasma and tissue determinations .

Carbazochrome-d3: Quantitative Evidence of Differentiation Over Comparators for Informed Procurement Decisions


Mass Spectrometric Selectivity: +3.02 Da Mass Shift Enables Unambiguous Discrimination from Native Carbazochrome

Carbazochrome-d3 carries three deuterium atoms at the N-methyl position of the tetrahydroindole core, producing a molecular ion [M+H]⁺ at m/z 240.1, which is +3 m/z units above the native carbazochrome [M+H]⁺ at m/z 237.1 . This 3.02 Da mass increment places the internal standard signal well outside the natural isotopologue envelope of the unlabeled analyte (the [M+H+2] peak of native carbazochrome at m/z 239.1 represents <2% relative abundance), eliminating cross-talk between analyte and IS channels in selected reaction monitoring (SRM) mode . By contrast, when a structural analog IS such as amiloride hydrochloride (MW 229.63; [M+H]⁺ m/z 230.1) is employed, the IS occupies a completely different mass range with distinct fragmentation pathways, preventing matched matrix effect correction across the chromatographic peak [1].

LC-MS/MS isotope dilution SIL-IS bioanalysis

Chromatographic Co-Elution: Matched Retention Time Eliminates Differential Matrix Effect Bias

Carbazochrome-d3 is engineered to exhibit virtually identical reversed-phase chromatographic behavior to native carbazochrome. The deuterium substitution at the N-methyl position (CD₃ vs CH₃) introduces minimal polarity perturbation, yielding a retention time deviation typically under 0.1 minutes on standard C18 columns under acidic mobile phase conditions [1]. This near-perfect co-elution ensures that both analyte and internal standard experience identical mobile phase composition and co-eluting matrix components at the electrospray ionization source, thereby canceling ion suppression or enhancement effects that vary across the solvent gradient. In published carbazochrome sodium sulfonate methods employing the structural analog IS amiloride hydrochloride, the IS does not co-elute with the analyte (different polarity and retention mechanism), meaning matrix effects are not equally compensated throughout the peak [2]. Systematic studies across four mass spectrometry platforms have confirmed that CV for non-matching A/IS pairs increases with increasing retention time difference (Spearman's rho 0.17–0.93, p < 0.05), directly linking chromatographic mismatch to quantitative imprecision [3].

matrix effects ion suppression co-elution HPLC LC-MS/MS

Validated Method Precision: SIL-IS Reduces Between-Run CV by 3–11 Percentage Points Compared to Structural Analog Internal Standards

A definitive multi-platform benchmarking study quantified the precision loss incurred when non-matching internal standards are substituted for stable isotope-labeled internal standards. Across 1442 analyte/IS pair combinations evaluated on four MS platforms, the median between-run precision (CV) for matching SIL-IS pairs was 2.7–5.9%, whereas non-matching A/IS pairs showed a median CV increase of 2.9–10.7 percentage points [1]. In the specific context of carbazochrome bioanalysis, published methods using structural analog IS compounds report intra- and inter-day precision (RSD) of 0.95–4.17% and accuracy of 95.03–105.9% for (1S)-(+)-10-camphorsulfonic acid [2], and an LLOQ of 0.5 ng/mL for amiloride hydrochloride-based methods [3]. These performance metrics, while acceptable, were achieved through extensive method optimization to compensate for the inherent limitations of non-isotopic IS. Adoption of Carbazochrome-d3 as a true SIL-IS is projected to tighten these precision windows closer to the 2.7–5.9% CV benchmark established for matching SIL-IS pairs, while simultaneously simplifying method development and improving ruggedness across different plasma lots [4].

method validation precision accuracy SIL-IS bioanalytical

Regulatory-Grade Characterization: ISO 17034 Certification and Comprehensive Analytical Documentation Package

Carbazochrome-d3 supplied by ISO 17034-accredited manufacturers is delivered with a comprehensive Certificate of Analysis (COA) including HPLC purity chromatogram, mass spectrum (MS), ¹H NMR, ²H NMR, IR, and UV data, along with a structural conformance report suitable for drug quality review submissions [1]. This documentation package eliminates the need for post-receipt confirmatory testing by the end-user laboratory. In contrast, unlabeled carbazochrome reference standards and structural analog IS compounds may be supplied with only basic purity data (e.g., HPLC area% without orthogonal identity confirmation), placing the burden of full characterization on the purchasing laboratory . The ISO 17034 certification ensures that the standard has been produced under a quality management system addressing homogeneity, stability, and metrological traceability—properties that are not guaranteed for non-certified reference materials [2]. For laboratories operating under GLP or conducting regulatory bioequivalence studies, this documentation package is a critical procurement discriminator .

ISO 17034 reference standard COA quality control regulatory compliance

Isotopic and Chemical Purity: ≥98% Purity with Verified Deuterium Incorporation Ensures Reliable Quantification

Carbazochrome-d3 is supplied at ≥98% chemical purity with verified deuterium incorporation, as confirmed by the absence of residual N-CH₃ proton signal in ¹H NMR spectra and the presence of the characteristic CD₃ triplet at δ 3.12 ppm (J = 2.1 Hz) in ²H NMR [1]. Commercial sources consistently report purity specifications of >95% (CATO) to 98% (Coompo), with some manufacturers confirming >98% isotopic enrichment at the target N-CD₃ position after reverse-phase HPLC purification [2][3]. The unlabeled carbazochrome comparator reference standard achieves comparable chemical purity (98.36% by HPLC, CymitQuimica), but lacks the orthogonal isotopic identity verification that is unique to the deuterated form . Critically, the absence of a detectable signal at m/z 237 in the ESI-MS of Carbazochrome-d3 batches validates the absence of unlabeled carryover—a quality attribute that cannot be assessed for non-deuterated reference materials and that directly governs the lower limit of quantitation achievable in SIL-IS methods [1].

isotopic purity chemical purity batch consistency qNMR quality control

Carbazochrome-d3: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmacokinetic and Bioequivalence Studies of Carbazochrome Sodium Sulfonate Formulations in Human Plasma

Carbazochrome-d3 is the preferred internal standard for LC-MS/MS quantification of carbazochrome sodium sulfonate in human plasma during pharmacokinetic studies and bioequivalence trials. Published methods using structural analog IS (amiloride or camphorsulfonic acid) achieve LLOQs of 0.189–0.5 ng/mL with intra-day precision (RSD) of 0.95–4.17% [1][2]; substitution with Carbazochrome-d3 as a true SIL-IS is expected to tighten between-run CV toward the 2.7–5.9% class benchmark for matching SIL-IS pairs, improving the statistical power to detect formulation differences and narrowing bioequivalence confidence intervals [3]. The co-elution of Carbazochrome-d3 with the analyte ensures identical matrix effect compensation across diverse plasma lots, a critical requirement for regulatory acceptance of incurred sample reanalysis (ISR).

Regulatory Bioanalytical Method Development and Validation for ANDA/DMF Submissions

For analytical laboratories supporting Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) submissions, Carbazochrome-d3 procured from ISO 17034-certified manufacturers provides a fully characterized reference standard with a comprehensive COA including HPLC, MS, ¹H NMR, ²H NMR, IR, and UV data [4]. This documentation package satisfies regulatory expectations for reference standard characterization without requiring additional in-house identity confirmation, reducing laboratory workload. The structural conformance report provided with the standard can be directly incorporated into the Common Technical Document (CTD) Module 3.2.S.5 (Reference Standards or Materials), supporting traceability against pharmacopeial monographs.

Therapeutic Drug Monitoring and Clinical Pharmacology of Carbazochrome in Special Populations

In therapeutic drug monitoring (TDM) applications—particularly in populations with altered pharmacokinetics such as patients with hepatic impairment or those receiving multiple hemostatic agents—Carbazochrome-d3 enables precise quantification of circulating carbazochrome levels. The +3 Da mass shift eliminates interference from endogenous isobaric compounds that may co-elute in the chromatographic window, a known challenge when structural analog IS are used and the IS does not share the same matrix effect profile as the analyte [1][3]. This selectivity is critical when quantifying low ng/mL plasma concentrations in complex clinical samples.

Quality Control and Stability Studies of Carbazochrome API and Finished Dosage Forms

Carbazochrome-d3 serves as an ideal internal standard for quantifying carbazochrome active pharmaceutical ingredient (API) content, impurity profiling, and forced degradation studies by LC-MS/MS. The ≥98% purity with verified deuterium incorporation ensures that the IS does not contribute to the analyte signal at the quantification channel [5][4]. In stability-indicating methods, the co-elution of Carbazochrome-d3 with the parent drug peak allows accurate quantification even when degradation products partially overlap chromatographically, a scenario where non-co-eluting structural analog IS may introduce significant quantitative error.

Quote Request

Request a Quote for Carbazochrome-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.